4-[(3-Bromo-4-methoxyphenyl)methyl]thiomorpholine
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Overview
Description
4-[(3-Bromo-4-methoxyphenyl)methyl]thiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to a thiomorpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-4-methoxyphenyl)methyl]thiomorpholine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with thiomorpholine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine displaces the chloride ion from the benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-4-methoxyphenyl)methyl]thiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reagents like Pd/C and hydrogen gas in ethanol or methanol.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dehalogenated compound.
Scientific Research Applications
4-[(3-Bromo-4-methoxyphenyl)methyl]thiomorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-4-methoxyphenyl)methyl]thiomorpholine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromo and methoxy substituents. These interactions can modulate the activity of the target proteins
Properties
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-15-12-3-2-10(8-11(12)13)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRUIEKJYPVPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCSCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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